molecular formula C20H18N2O5 B4825188 2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B4825188
M. Wt: 366.4 g/mol
InChI Key: SCONTOBWNUYZAL-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is an organic compound with a complex structure that includes a cyano group, an ethoxyaniline moiety, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyaniline Intermediate: This step involves the reaction of aniline with ethyl bromide in the presence of a base to form 3-ethoxyaniline.

    Synthesis of the Cyano Intermediate: The 3-ethoxyaniline is then reacted with cyanoacetic acid in the presence of a dehydrating agent to form the cyano intermediate.

    Coupling Reaction: The cyano intermediate is then coupled with 4-hydroxyphenoxyacetic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ethoxyaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyaniline moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-(4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl]phenoxyacetic acid
  • 4-(2-(4-ethoxyanilino)carbonyl)anilinoacetyl]hydrazonomethyl)phenoxy]acetic acid

Uniqueness

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-26-18-5-3-4-16(11-18)22-20(25)15(12-21)10-14-6-8-17(9-7-14)27-13-19(23)24/h3-11H,2,13H2,1H3,(H,22,25)(H,23,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCONTOBWNUYZAL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Reactant of Route 2
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Reactant of Route 3
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

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